

An In-depth Technical Guide to Azepan-1-yl-(3-

iodophenyl)methanone

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Compound of Interest

Azepan-1-yl-(3iodophenyl)methanone

Cat. No.:

B3131112

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Disclaimer: The compound **Azepan-1-yl-(3-iodophenyl)methanone** is not widely documented in publicly available chemical databases. Consequently, a specific CAS number is not readily available. The following guide is constructed based on established chemical principles and data extrapolated from structurally analogous compounds.

Chemical Identity and Properties

While a registered CAS number for **Azepan-1-yl-(3-iodophenyl)methanone** has not been identified, its chemical identity can be defined by its structure and systematic name.

IUPAC Name: azepan-1-yl(3-iodophenyl)methanone

The core structure consists of an azepane ring linked via an amide bond to a 3-iodophenyl group. This structure suggests potential for investigation in medicinal chemistry, drawing parallels from other known bioactive benzamides and azepane derivatives.

Physicochemical Properties (Predicted and Comparative)

Quantitative data for the target compound is unavailable. The following table presents computed properties for a structurally similar compound, Azepan-1-yl-[3-



(bromomethyl)phenyl]methanone, to provide estimated values.

Property	Value (for C14H18BrNO)	Data Source
Molecular Weight	296.20 g/mol	PubChem[1]
Molecular Formula	C14H18BrNO	PubChem[1]
XLogP3	3.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	295.05718 Da	PubChem[1]
Topological Polar Surface Area	20.3 Ų	PubChem[1]

Note: The substitution of bromine with iodine would increase the molecular weight and likely have minor effects on other calculated properties.

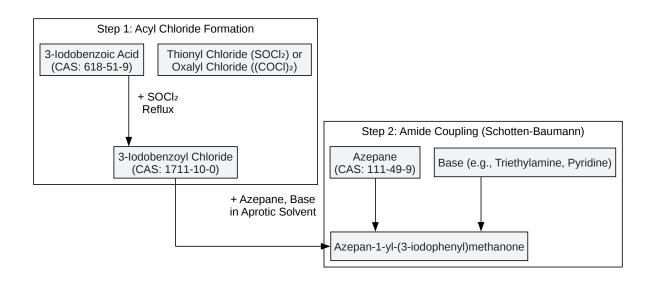
Synthesis and Experimental Protocols

The most direct synthetic route to **Azepan-1-yl-(3-iodophenyl)methanone** is the acylation of azepane with 3-iodobenzoyl chloride. This is a standard amide bond formation reaction, often performed under Schotten-Baumann conditions.[2][3]

Proposed Synthesis Workflow

The synthesis can be visualized as a two-step process starting from 3-iodobenzoic acid.





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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize Azepan-1-yl-(3-iodophenyl)methanone.

Materials:

- 3-lodobenzoyl chloride (1.0 eq)
- Azepane (1.1 eq)
- Triethylamine (1.5 eq) or Pyridine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution



- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

- Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
 add azepane (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- Addition of Base: Add triethylamine (1.5 eq) to the stirring solution.
- Acylation: Dissolve 3-iodobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
 Add this solution dropwise to the cooled amine solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) may form.[2][4]
- Reaction: Allow the mixture to warm to room temperature and stir for 8-16 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup:
 - Quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
 - Dry the organic layer over anhydrous MgSO₄.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Azepan-1-yl-(3-iodophenyl)methanone.

Potential Biological Activity and Signaling Pathways



While the specific biological target of **Azepan-1-yl-(3-iodophenyl)methanone** is unknown, analysis of its structural components allows for informed hypotheses regarding its potential pharmacological profile.

- Azepane Moiety: Azepane is a privileged scaffold in medicinal chemistry. Derivatives have shown activity as histamine H3 receptor ligands, protein kinase B (PKB) inhibitors, and have been explored for their neuropharmacological properties.[5][6][7]
- (Phenyl)methanone Core: The phenyl(piperazin-1-yl)methanone scaffold has been identified
 in reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the
 endocannabinoid system.[8][9] This suggests that related structures could interact with
 serine hydrolases.
- 3-lodobenzoyl Group: The 3-iodobenzoyl moiety is present in IBNtxA (3-iodobenzoyl naltrexamine), an atypical opioid analgesic that acts on μ-opioid receptors.[10] This suggests a potential for the target molecule to interact with G-protein coupled receptors (GPCRs).

Given these precedents, a plausible hypothesis is that **Azepan-1-yl-(3-iodophenyl)methanone** could act as a modulator of a GPCR, such as an opioid or histamine receptor.

Hypothetical Signaling Pathway: GPCR Modulation

The following diagram illustrates a generalized GPCR signaling cascade that could be modulated by a novel ligand.



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Caption: Hypothetical GPCR signaling pathway for the title compound.



Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of **Azepan-1-yl-(3-iodophenyl)methanone** for a specific GPCR (e.g., μ -opioid receptor).

Materials:

- Cell membranes expressing the target receptor.
- Radioligand specific for the target (e.g., [3H]DAMGO for μ-opioid receptor).
- Test compound: Azepan-1-yl-(3-iodophenyl)methanone, dissolved in DMSO and serially diluted.
- Assay buffer (e.g., Tris-HCl with MgCl₂).
- Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., naloxone).[11]
- · Glass fiber filters and a cell harvester.
- Scintillation cocktail and a liquid scintillation counter.

Procedure:

- Assay Preparation: In microcentrifuge tubes, combine the cell membranes, assay buffer, and either:
 - Vehicle (for total binding).
 - Non-specific control (for non-specific binding).
 - Varying concentrations of the test compound.
- Incubation: Add the radioligand to each tube to initiate the binding reaction. Incubate at a
 defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
- Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound



radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

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